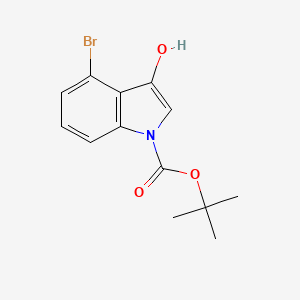

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is an indole derivative that has garnered significant attention in the field of organic chemistry. Indole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Mécanisme D'action

Target of Action

Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .

Mode of Action

Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .

Biochemical Pathways

Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Méthodes De Préparation

The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps starting from commercially available 4-bromo-1H-indole. One common synthetic route includes the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield a formylated intermediate. This intermediate is then converted to its N-Boc derivative, followed by reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The hydroxy group is then protected with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Analyse Des Réactions Chimiques

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and natural products.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Comparaison Avec Des Composés Similaires

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

tert-Butyl 1-indolecarboxylate: This compound lacks the bromo and hydroxy substituents, making it less reactive in certain chemical transformations.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This derivative has an additional enyne side chain, which can be used in the synthesis of more complex natural products.

The unique combination of the bromo and hydroxy groups in this compound makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities.

Activité Biologique

Tert-butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is an indole derivative that has gained attention for its potential biological activities. Indoles are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 300.16 g/mol

- Appearance : White to off-white solid

- Melting Point : 119°C - 121°C

This compound features a bromine atom, a hydroxyl group, and a tert-butyl group, which contribute to its unique reactivity and biological interactions.

Target of Action

This compound acts on various biological targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its affinity for specific receptors or enzymes involved in cellular signaling pathways.

Mode of Action

Indole derivatives generally interact with multiple biological targets, inducing various cellular responses. The presence of the hydroxyl group may enhance the bioactivity by increasing solubility and facilitating interactions with biological macromolecules.

Biochemical Pathways

Indole derivatives play crucial roles in several biochemical pathways:

- Cell Growth Regulation : They can influence pathways related to cell proliferation and apoptosis.

- Inflammatory Response : Compounds like this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

- Antimicrobial Activity : The compound has shown potential against various pathogens, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

A comparative study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also shown promising results against several bacterial strains. In particular, it demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal investigated the effects of this compound on human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. -

Antimicrobial Efficacy Evaluation :

Another research effort evaluated the antimicrobial properties of this compound against fungal pathogens. The results showed that it inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJRLZPPZLTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.